
4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one, also known as LMT-28, is a compound that has gained interest in the scientific community due to its potential therapeutic applications. LMT-28 has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II and proteasome, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the replication of the influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one in lab experiments include its anti-tumor, anti-inflammatory, and anti-viral properties, which make it a promising candidate for the development of new drugs. The limitations of using 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient synthesis methods to obtain larger quantities of 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one. Additionally, the potential use of 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one in combination with other drugs for the treatment of cancer and viral infections should be explored.
Métodos De Síntesis
The synthesis of 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one involves the reaction of 2-aminothiazole with pyridine-3-carbaldehyde and aniline in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain pure 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one.
Aplicaciones Científicas De Investigación
4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one has been extensively studied for its anti-tumor properties. It has been found to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one achieves this by inducing apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-tumor properties, 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one has also been found to exhibit anti-inflammatory and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the replication of the influenza virus.
Propiedades
IUPAC Name |
(5Z)-4-phenylimino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c19-15-18-14(17-12-6-2-1-3-7-12)13(20-15)9-11-5-4-8-16-10-11/h1-10H,(H,17,18,19)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRIAKVYMPLXNO-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=CN=CC=C3)SC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2/C(=C/C3=CN=CC=C3)/SC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-4-(phenylamino)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-2(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(dimethylamino)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5974771.png)
![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B5974784.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5974792.png)
![2-{[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5974796.png)
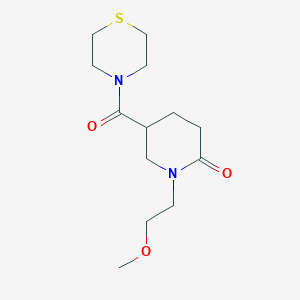
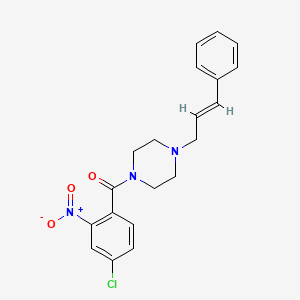
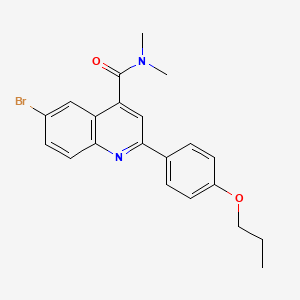
![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B5974816.png)
![3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5974822.png)
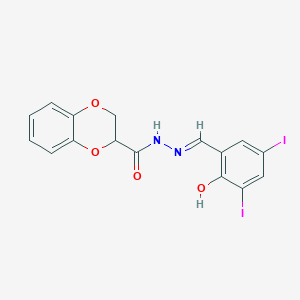
![N-(4-phenyl-2-{4-[(2-thienylcarbonyl)amino]phenyl}-6-quinazolinyl)-2-thiophenecarboxamide](/img/structure/B5974843.png)
![5-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-3-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5974855.png)
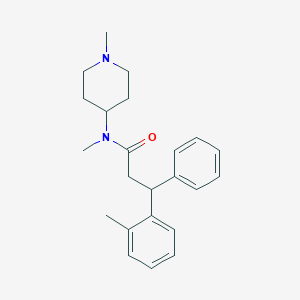
![4-(3-methoxy-4-propoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5974879.png)